3-(Hydroxymethyl)isonicotinic acid

Übersicht

Beschreibung

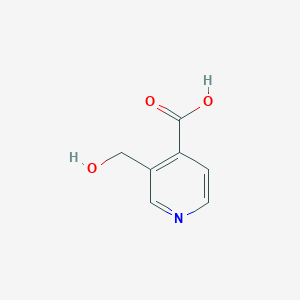

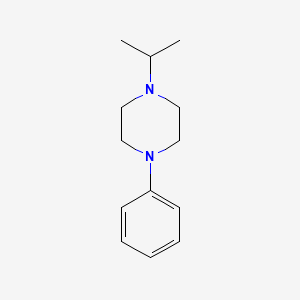

3-(Hydroxymethyl)isonicotinic acid , also known as pyridine-4-carboxylic acid , is an organic compound with the chemical formula C₆H₅NO₂ . It is a derivative of pyridine, featuring a carboxylic acid group at the 4-position. Notably, it is an isomer of both picolinic acid (with the carboxyl group at the 2-position) and nicotinic acid (with the carboxyl group at the 3-position) .

Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)isonicotinic acid involves various methods, including hydrolysis of isonicotinonitrile , which yields the desired compound. Additionally, it can be prepared through oxidation of 3-(Hydroxymethyl)pyridine .

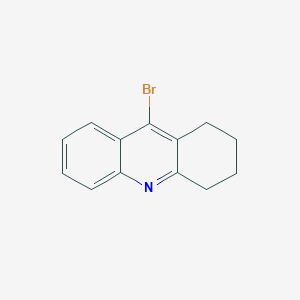

Molecular Structure Analysis

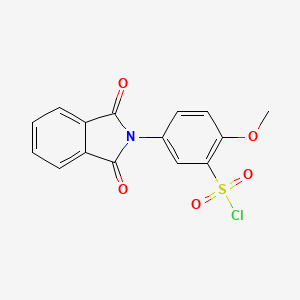

The molecular structure of 3-(Hydroxymethyl)isonicotinic acid consists of a pyridine ring with a carboxylic acid substituent at the 4-position. The arrangement of atoms and bonds within the molecule determines its properties and reactivity .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

1. Pro-Chelator for Iron Sequestration

A pro-chelating agent, BSIH, derived from isonicotinic acid, has been synthesized. This agent weakly interacts with iron but becomes active in the presence of hydrogen peroxide, revealing a phenol that is a key metal-binding group. It is effective in sequestering Fe3+ and preventing iron-promoted hydroxyl radical formation, representing a promising strategy for chelating detrimental metal ions without disturbing healthy metal ion distribution (Charkoudian, Pham, & Franz, 2006).

2. Luminescent Hybrid Materials

Isonicotinic acid derivatives have been used in the synthesis of luminescent hybrid materials. These materials, created by grafting 2-hydroxynicotinic acid with other functional groups, show potential in ultraviolet absorption, phosphorescence, and luminescence spectra. This indicates their use in photophysical applications and in the creation of materials with specific light-emitting properties (Wang & Yan, 2006).

3. Metal-Organic Frameworks

Isonicotinic acid has been widely used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form hydrogen bonds and π-π stackings. These properties enable the formation of three-dimensional network supramolecular compounds, which have applications in areas such as catalysis, gas storage, and separation technologies (Koo, 2016).

4. Chemo-, Regio- and Stereospecific Additions

The chemo-, regio-, and stereospecific non-catalytic addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles under mild conditions has been demonstrated. This process yields densely functionalized derivatives of isonicotinic acid, indicating its utility in organic synthesis and potential applications in pharmaceuticals and fine chemicals (Trofimov et al., 2008).

5. Coordination Polymers for Luminescence

The use of isonicotinic acid in the creation of novel coordination polymers has been explored. These polymers demonstrate fluorescent properties, indicating their potential application in fluorescence probing and the development of photophysical materials (Liu, Xu, & Guo, 2006).

6. Nonlinear Optical Properties

A 3-D coordination polymer with trimeric copper (I) unit, employing isonicotinic acid as a ligand, has been synthesized. This polymer exhibits a powder second-harmonic generation (SHG) efficiency, indicating its potential application in nonlinear optics (Kang et al., 2004).

Safety And Hazards

- Safety Data Sheet : Available here.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYBRTJVDQOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509118 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Hydroxymethyl)isonicotinic acid | |

CAS RN |

81113-13-5 | |

| Record name | 3-(Hydroxymethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B1626666.png)

![2-[(tert-Butoxy)carbonylamino]-N-(phenylmethoxy)acetamide](/img/structure/B1626671.png)